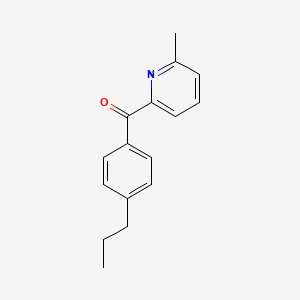
6-Methyl-2-(4-propylbenzoyl)-pyridine
説明
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its chemical properties, such as its acidity or basicity.科学的研究の応用
Catalysis
6-Methyl-2-(4-propylbenzoyl)-pyridine and related compounds have been studied for their roles in catalysis. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, synthesized from salts similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have shown promising results as catalysts in Heck-type coupling reactions (Hahn et al., 2005).
Polymer Chemistry
Research has focused on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, which include derivatives of 6-Methyl-2-(4-propylbenzoyl)-pyridine. These polyimides, incorporating pyridine moieties, exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them potentially useful in various industrial applications (Wang et al., 2006).
Corrosion Inhibition
Derivatives of pyridines, including compounds structurally similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been studied for their effectiveness as corrosion inhibitors. These studies involve exploring the inhibition effect of such compounds on metals in acidic environments, utilizing electrochemical and quantum chemical methods (Sudheer & Quraishi, 2015).
Coordination Chemistry
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are analogous to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been explored. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety And Hazards
This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.
将来の方向性
This could involve looking at potential future uses for the compound, any ongoing research into its properties or applications, and areas where further study is needed.
Please note that this is a general outline and the specifics could vary depending on the compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
特性
IUPAC Name |
(6-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-5-13-8-10-14(11-9-13)16(18)15-7-4-6-12(2)17-15/h4,6-11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUQYXUHAXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243983 | |
| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-propylbenzoyl)-pyridine | |
CAS RN |
1187168-73-5 | |
| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



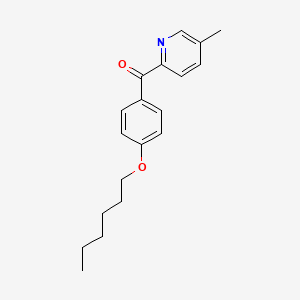

![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)
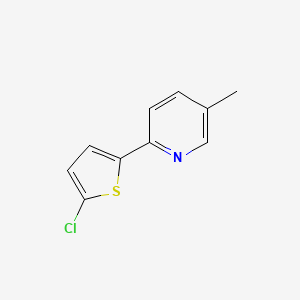

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)
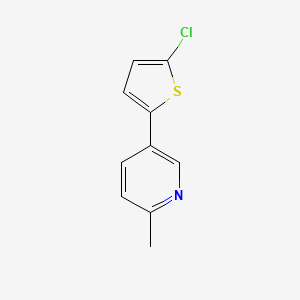
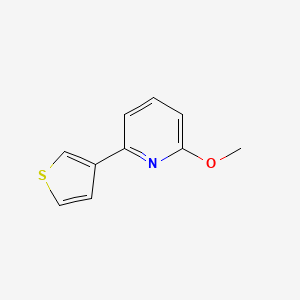

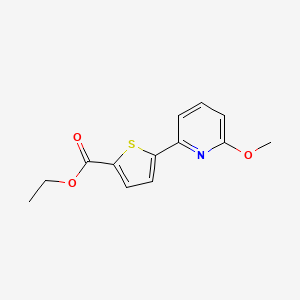
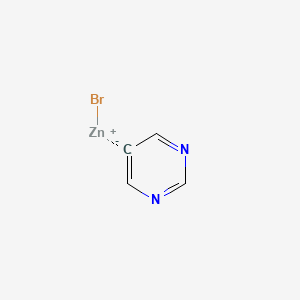
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)

